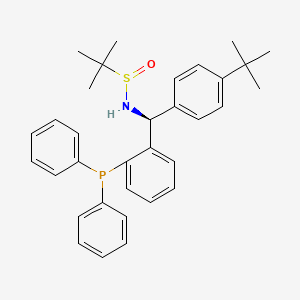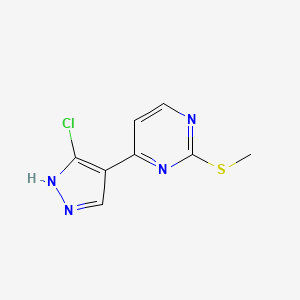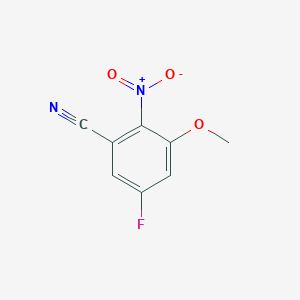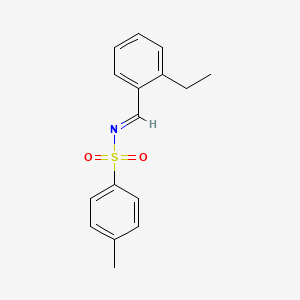
(4S,5S)-1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5S)-1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two fluorobenzyl groups and two phenyl groups attached to an imidazolium core. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride typically involves a multi-step process. The initial step often includes the preparation of the imidazolium core, followed by the introduction of the fluorobenzyl and phenyl groups. Common reagents used in these reactions include fluorobenzyl bromide, phenylboronic acid, and various catalysts to facilitate the coupling reactions. The reaction conditions may involve elevated temperatures and inert atmospheres to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the final product meets the required specifications.
化学反応の分析
Types of Reactions
(4S,5S)-1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolium salts with different oxidation states.
Reduction: Reduction reactions can convert the imidazolium core to imidazoline derivatives.
Substitution: The fluorobenzyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.
Major Products
The major products formed from these reactions include various imidazolium salts, imidazoline derivatives, and substituted imidazolium compounds. These products can be further utilized in different applications, depending on their chemical properties.
科学的研究の応用
Chemistry
In chemistry, (4S,5S)-1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride is used as a precursor for synthesizing other complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to form stable complexes with biomolecules makes it valuable for investigating biochemical pathways and developing new diagnostic tools.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique chemical properties may enable the development of new drugs targeting specific molecular pathways involved in diseases such as cancer and neurodegenerative disorders.
Industry
In industrial applications, this compound can be used as a catalyst or intermediate in the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various manufacturing processes, including polymerization and organic synthesis.
類似化合物との比較
Similar Compounds
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: This compound shares structural similarities with (4S,5S)-1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride, particularly in the presence of benzyl and phenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for exploring new scientific research avenues and developing innovative applications in various fields.
特性
分子式 |
C29H25ClF2N2 |
|---|---|
分子量 |
475.0 g/mol |
IUPAC名 |
(4R,5R)-1,3-bis[(2-fluorophenyl)methyl]-4,5-diphenyl-4,5-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C29H25F2N2.ClH/c30-26-17-9-7-15-24(26)19-32-21-33(20-25-16-8-10-18-27(25)31)29(23-13-5-2-6-14-23)28(32)22-11-3-1-4-12-22;/h1-18,21,28-29H,19-20H2;1H/q+1;/p-1/t28-,29-;/m1./s1 |
InChIキー |
LTYNXQWOXHZYGR-PQQSRXGVSA-M |
異性体SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H]([N+](=CN2CC3=CC=CC=C3F)CC4=CC=CC=C4F)C5=CC=CC=C5.[Cl-] |
正規SMILES |
C1=CC=C(C=C1)C2C([N+](=CN2CC3=CC=CC=C3F)CC4=CC=CC=C4F)C5=CC=CC=C5.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile](/img/no-structure.png)



![4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B13650797.png)


